molecular formula C14H8BrNO2S B15253133 7-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

7-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Cat. No.: B15253133
M. Wt: 334.19 g/mol
InChI Key: JUGRALOSNWIIEN-UHFFFAOYSA-N
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Description

7-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 7th position and a thiophene ring at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-(thiophen-2-yl)quinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiophene ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the bromine atom and the thiophene ring in 7-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid provides unique electronic properties and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C14H8BrNO2S

Molecular Weight

334.19 g/mol

IUPAC Name

7-bromo-2-thiophen-2-ylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H8BrNO2S/c15-8-3-4-9-10(14(17)18)7-12(16-11(9)6-8)13-2-1-5-19-13/h1-7H,(H,17,18)

InChI Key

JUGRALOSNWIIEN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O

Origin of Product

United States

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